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A Comparative Guide to the Efficacy of Avibactam and Tazobactam

Introduction
Beta-lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However,

their efficacy is threatened by the widespread emergence of β-lactamase enzymes, which

hydrolyze the β-lactam ring, rendering the antibiotic inactive. To counteract this resistance

mechanism, β-lactam antibiotics are often co-administered with β-lactamase inhibitors. This

guide provides a detailed comparison of two such inhibitors, Avibactam and Tazobactam, with a

focus on their mechanisms of action, in vitro efficacy, and the experimental protocols used to

evaluate them. This information is intended for researchers, scientists, and drug development

professionals.

Mechanism of Action
Avibactam is a novel, non-β-lactam β-lactamase inhibitor.[1][2][3] It possesses a unique

mechanism of action, forming a covalent but reversible bond with the serine active site of a

broad spectrum of β-lactamases.[1][3][4] This reversible nature allows Avibactam to be

recycled, potentially contributing to its sustained inhibitory activity.[5] Avibactam is effective

against Ambler class A (including ESBLs and KPC carbapenemases), class C (AmpC), and

some class D (OXA-48-like) β-lactamases.[2][3][5] However, it is not active against metallo-β-

lactamases (MBLs) from class B.[3]
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Tazobactam is a traditional β-lactamase inhibitor, structurally related to penicillins.[6][7] It acts

as a "suicide inhibitor," forming an irreversible covalent bond with the β-lactamase enzyme,

which leads to the enzyme's inactivation.[6][8][9] Tazobactam is primarily effective against class

A β-lactamases, including the TEM, SHV, and OHIO-1 groups.[6][8] Its activity against class C

and D enzymes is limited, and it does not inhibit AmpC enzymes or metallo-β-lactamases.[7]

Mechanism of Action: Avibactam vs. Tazobactam
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Caption: Comparative mechanisms of Avibactam and Tazobactam.

Comparative In Vitro Efficacy
The in vitro efficacy of Avibactam and Tazobactam, in combination with their respective β-

lactam partners, has been evaluated against a wide range of bacterial isolates. The following

tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC

is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a

microorganism after overnight incubation.
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Table 1: Activity against Enterobacteriaceae
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Organism
Drug
Combinat
ion

No. of
Isolates

MIC₅₀
(mg/L)

MIC₉₀
(mg/L)

%
Suscepti
ble

Referenc
e

ESBL-

producing

Enterobact

erales

Ceftazidim

e/Avibacta

m

109 <0.5 <0.5 99.1% [10]

ESBL-

producing

Enterobact

erales

Ceftolozan

e/Tazobact

am

109 <0.5 <0.5 99.1% [10]

Cephalosp

orin-

resistant

Enterobact

eriaceae

Ceftazidim

e/Avibacta

m

62 - - 97% [11]

Cephalosp

orin-

resistant

Enterobact

eriaceae

Ceftolozan

e/Tazobact

am

62 - - 65% [11]

OXA-48-

producing

Enterobact

eriaceae

Ceftazidim

e/Avibacta

m

27 - - 96% [11]

OXA-48-

producing

Enterobact

eriaceae

Ceftolozan

e/Tazobact

am

27 - - 30% [11]
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Carbapene

m-resistant

K.

pneumonia

e

Ceftazidim

e/Avibacta

m

22 - - 73% [12]

Carbapene

m-resistant

K.

pneumonia

e

Ceftolozan

e/Tazobact

am

22 - - 5% [12]

Table 2: Activity against Pseudomonas aeruginosa
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Isolate
Phenotyp
e

Drug
Combinat
ion

No. of
Isolates

MIC₅₀
(mg/L)

MIC₉₀
(mg/L)

%
Suscepti
ble

Referenc
e

Meropene

m-resistant

Ceftazidim

e/Avibacta

m

38 - - 92% [13]

Meropene

m-resistant

Ceftolozan

e/Tazobact

am

38 - - 92% [13]

Ceftazidim

e/Carbape

nem-

resistant

Ceftazidim

e/Avibacta

m

42 - - 74% [11]

Ceftazidim

e/Carbape

nem-

resistant

Ceftolozan

e/Tazobact

am

42 - - 88% [11]

Cystic

Fibrosis

Isolates

Ceftazidim

e/Avibacta

m

273 2 8 96.0% [14]

Cystic

Fibrosis

Isolates

Ceftolozan

e/Tazobact

am

273 1 4 90.5% [14]

Meropene

m-non-

susceptible

CF Isolates

Ceftazidim

e/Avibacta

m

74 4 16 86.5% [14]

Meropene

m-non-

susceptible

CF Isolates

Ceftolozan

e/Tazobact

am

74 2 >16 66.2% [14]
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Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
via Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent

against a specific bacterium.

Preparation of Materials:

Bacterial Isolate: A pure culture of the test organism is grown overnight on an appropriate

agar medium.

Antimicrobial Agent: Stock solutions of the antimicrobial agents (e.g.,

ceftazidime/avibactam, ceftolozane/tazobactam) are prepared at a known concentration.

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.

96-Well Microtiter Plate.

Inoculum Preparation:

Several colonies of the test organism are suspended in a sterile saline solution.

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which

corresponds to approximately 1.5 x 10⁸ CFU/mL.

The standardized suspension is further diluted in CAMHB to achieve a final inoculum

concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Serial Dilution:

The antimicrobial agent is serially diluted (typically two-fold) across the wells of the

microtiter plate using the growth medium. This creates a range of concentrations to be

tested.

A growth control well (containing no antibiotic) and a sterility control well (containing no

bacteria) are included.
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Inoculation and Incubation:

Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

The plate is incubated at 35-37°C for 16-20 hours in ambient air.

Reading and Interpretation:

After incubation, the plate is examined for visible bacterial growth (turbidity).

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely

inhibits visible growth.
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Workflow for MIC Determination (Broth Microdilution)
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Caption: Experimental workflow for MIC determination.

IC₅₀ Determination for β-Lactamase Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Enzyme and Substrate Preparation:
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Purified β-lactamase enzyme is obtained.

A chromogenic substrate (e.g., nitrocefin) is prepared in a suitable buffer (e.g., phosphate

buffer). Nitrocefin changes color upon hydrolysis by β-lactamase.

Inhibitor Preparation:

The inhibitor (Avibactam or Tazobactam) is prepared in a range of concentrations.

Assay Procedure:

The β-lactamase enzyme and varying concentrations of the inhibitor are pre-incubated

together for a specific period to allow for binding.

The reaction is initiated by adding the chromogenic substrate.

The rate of substrate hydrolysis is measured over time by monitoring the change in

absorbance at a specific wavelength using a spectrophotometer.

Data Analysis:

The initial reaction rates are calculated for each inhibitor concentration.

The percentage of inhibition is determined relative to a control reaction with no inhibitor.

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve. The IC₅₀ is the

concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Summary of Key Differences
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Feature Avibactam Tazobactam

Chemical Class
Non-β-lactam,

diazabicyclooctane

β-lactam, penicillanic acid

sulfone

Inhibition Mechanism Covalent, Reversible
Covalent, Irreversible

("suicide" inhibitor)

Spectrum of Activity

Class A (ESBL, KPC), Class C

(AmpC), some Class D (OXA-

48)

Primarily Class A (TEM, SHV)

Clinical Partner Ceftazidime Piperacillin, Ceftolozane

Conclusion
Avibactam and Tazobactam are both crucial in overcoming β-lactamase-mediated resistance,

but they exhibit significant differences in their chemical structure, mechanism of action, and

spectrum of activity. Avibactam, with its broader spectrum that includes carbapenemases like

KPC and AmpC enzymes, and its unique reversible binding mechanism, represents a

significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[5][15]

Tazobactam remains a highly effective inhibitor of common Class A β-lactamases and is a vital

component of widely used combination therapies.[6][8] The choice between these inhibitors,

and their respective β-lactam partners, should be guided by local resistance patterns, the

specific pathogens involved, and the class of β-lactamase enzymes suspected to be present.

[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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